molecular formula C17H19N3O3S B4116909 1-(2-Methoxy-5-nitrophenyl)-3-(4-propan-2-ylphenyl)thiourea

1-(2-Methoxy-5-nitrophenyl)-3-(4-propan-2-ylphenyl)thiourea

Cat. No.: B4116909
M. Wt: 345.4 g/mol
InChI Key: AXRRVWITCIOGCJ-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two aromatic rings, one substituted with an isopropyl group and the other with a methoxy and nitro group, connected by a thiourea linkage.

Properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11(2)12-4-6-13(7-5-12)18-17(24)19-15-10-14(20(21)22)8-9-16(15)23-3/h4-11H,1-3H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRRVWITCIOGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea typically involves the reaction of 4-isopropylaniline with 2-methoxy-5-nitrophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

4-isopropylaniline+2-methoxy-5-nitrophenyl isothiocyanateN-(4-isopropylphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea\text{4-isopropylaniline} + \text{2-methoxy-5-nitrophenyl isothiocyanate} \rightarrow \text{1-(2-Methoxy-5-nitrophenyl)-3-(4-propan-2-ylphenyl)thiourea} 4-isopropylaniline+2-methoxy-5-nitrophenyl isothiocyanate→N-(4-isopropylphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea

Industrial Production Methods

In an industrial setting, the production of N-(4-isopropylphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) can be employed for reduction.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-isopropylphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.

    Agriculture: It may serve as a precursor for the synthesis of agrochemicals, such as herbicides or fungicides.

    Material Science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea
  • N-(4-isopropylphenyl)-N’-(2-chloro-5-nitrophenyl)thiourea
  • N-(4-isopropylphenyl)-N’-(2-methoxy-5-methylphenyl)thiourea

Uniqueness

N-(4-isopropylphenyl)-N’-(2-methoxy-5-nitrophenyl)thiourea is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and methoxy-nitro groups provides distinct steric and electronic properties that differentiate it from other thiourea derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxy-5-nitrophenyl)-3-(4-propan-2-ylphenyl)thiourea
Reactant of Route 2
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1-(2-Methoxy-5-nitrophenyl)-3-(4-propan-2-ylphenyl)thiourea

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